4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide
Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a thiazole moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene diamine under controlled conditions.
Introduction of the Thiazole Moiety: The thiazole ring is introduced by reacting the piperazine intermediate with thioamide in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the coupling of the piperazine-thiazole intermediate with a butanoyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 1-(4-Fluorophenyl)piperazine
- 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research applications.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c18-13-1-3-14(4-2-13)21-8-10-22(11-9-21)16(24)6-5-15(23)20-17-19-7-12-25-17/h1-4,7,12H,5-6,8-11H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKLCBFTISNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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